3-Methyl-1-(1-methylethyl)-1H-indazole-6-carboxaldehyde
CAS No.:
Cat. No.: VC20548621
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O |
|---|---|
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | 3-methyl-1-propan-2-ylindazole-6-carbaldehyde |
| Standard InChI | InChI=1S/C12H14N2O/c1-8(2)14-12-6-10(7-15)4-5-11(12)9(3)13-14/h4-8H,1-3H3 |
| Standard InChI Key | GTOXWPNTCZDLLQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1C=CC(=C2)C=O)C(C)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Basic Descriptors
The systematic IUPAC name, 3-methyl-1-(1-methylethyl)-1H-indazole-6-carboxaldehyde, reflects its substitution pattern:
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A methyl group at position 3 of the indazole core.
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An isopropyl group (1-methylethyl) at position 1.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1782855-60-0 | |
| Molecular Formula | ||
| Molecular Weight | 202.25 g/mol | |
| SMILES Notation | Not explicitly reported | – |
The absence of experimental SMILES or InChI data in literature necessitates computational derivation. Using analogous indazoles , the likely SMILES is:
CN1C2=C(C=C(C=C2)C=O)C(=N1)C(C)C
Synthesis and Reaction Pathways
Hypothesized Synthesis Routes
While no direct synthesis protocols for this compound are documented, methodologies for analogous indazoles provide a framework:
Condensation-Hydrazine Cyclization
A plausible route involves:
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Cyclohexanone derivative condensation with hydrazine hydrate in acidic methanol .
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Selective alkylation at N1 using isopropyl halides.
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Vilsmeier-Haack formylation to introduce the carboxaldehyde group at position 6 .
This approach mirrors strategies for synthesizing 1-substituted indazoles , where formaldehyde derivatives react with NH-indazoles under acidic conditions to yield hydroxymethyl or formyl groups .
Solid-State NMR Validation
For structurally similar (1H-indazol-1-yl)methanol derivatives, solid-state NMR has confirmed substitution patterns . Applying this to the target compound could resolve ambiguities in regioselectivity.
Physicochemical Properties
Experimental Data Gaps
Current literature lacks empirical measurements for:
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Melting/boiling points
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Solubility
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Partition coefficients (LogP)
Computational Predictions
Using the B3LYP/6-311++G(d,p) method :
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Dipole moment: Estimated ~3.5 D (similar to 1-methylindazole derivatives ).
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Hydrogen-bonding capacity: Aldehyde group acts as an acceptor; no donors unless tautomerized.
Future Research Directions
Priority Investigations
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